(R)-3-hydroxypiperidin-2-one
Overview
Description
®-3-Hydroxypiperidin-2-one is a chiral compound that belongs to the class of piperidinones It is characterized by a hydroxyl group attached to the third carbon of the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-3-Hydroxypiperidin-2-one can be synthesized through several methods. One common approach involves the reduction of 3-piperidone using a chiral reducing agent to ensure the formation of the ®-enantiomer. Another method includes the asymmetric hydrogenation of 3-piperidone derivatives using chiral catalysts.
Industrial Production Methods: In an industrial setting, the production of ®-3-hydroxypiperidin-2-one often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to achieve high enantiomeric purity and yield. The reaction conditions typically include controlled temperature and pressure to optimize the reaction efficiency.
Types of Reactions:
Oxidation: ®-3-Hydroxypiperidin-2-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, including alcohols and amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-piperidone or 3-piperidinone carboxylic acid.
Reduction: Formation of 3-hydroxypiperidine or 3-aminopiperidine.
Substitution: Formation of various substituted piperidinones depending on the substituent introduced.
Scientific Research Applications
®-3-Hydroxypiperidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
3-Hydroxypiperidin-2-one: The racemic mixture of the compound.
(S)-3-Hydroxypiperidin-2-one: The enantiomeric counterpart of ®-3-hydroxypiperidin-2-one.
3-Piperidone: The parent compound without the hydroxyl group.
Uniqueness: ®-3-Hydroxypiperidin-2-one is unique due to its chiral nature, which imparts specific stereochemical properties. This enantiomer can exhibit different biological activities compared to its (S)-enantiomer or the racemic mixture. The presence of the hydroxyl group also allows for diverse chemical modifications, enhancing its utility in various applications.
Properties
IUPAC Name |
(3R)-3-hydroxypiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLZUPYJFFNRR-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)NC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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